molecular formula C8H10BClO4 B2522582 (3-Chloro-2,4-dimethoxyphenyl)boronic acid CAS No. 750585-61-6

(3-Chloro-2,4-dimethoxyphenyl)boronic acid

Cat. No.: B2522582
CAS No.: 750585-61-6
M. Wt: 216.42
InChI Key: ANGLQGBCFZWGHY-UHFFFAOYSA-N
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Description

(3-Chloro-2,4-dimethoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of (3-Chloro-2,4-dimethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new Pd-C bond with electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, affects the carbon-carbon bond formation pathway . This reaction allows for the connection of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The reaction conditions for the Suzuki-Miyaura cross-coupling are known to be exceptionally mild and tolerant of various functional groups , which can influence the compound’s efficacy and stability.

Safety and Hazards

While specific safety and hazard information for “(3-Chloro-2,4-dimethoxyphenyl)boronic acid” is not available, general precautions for handling boronic acids should be followed. These include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for research on “(3-Chloro-2,4-dimethoxyphenyl)boronic acid” and other boronic acids likely involve further exploration of their synthesis, reactivity, and applications in organic synthesis. In particular, the protodeboronation of boronic esters is an area that is ripe for further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,4-dimethoxyphenyl)boronic acid typically involves the reaction of 3-chloro-2,4-dimethoxyphenol with a boron-containing reagent such as triphenylboronic acid. This reaction is generally carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, including temperature and time, are optimized to achieve high yields .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with larger quantities of reagents and more stringent control of reaction conditions to ensure consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2,4-dimethoxyphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted derivatives (from substitution reactions) .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-chloro-2,4-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGLQGBCFZWGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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